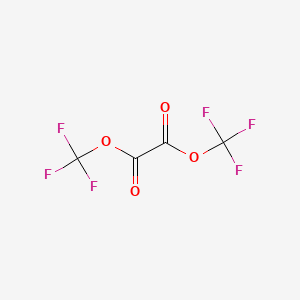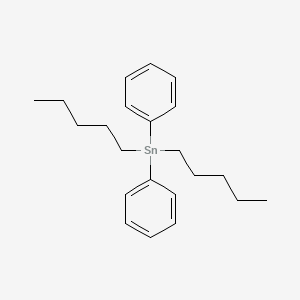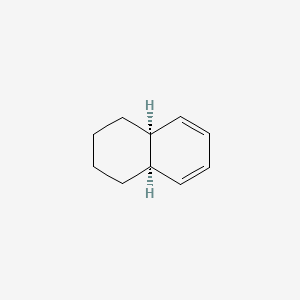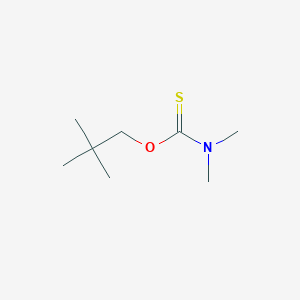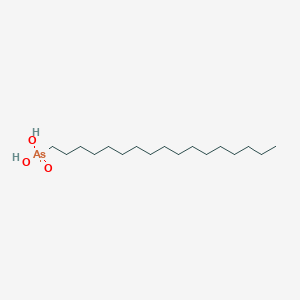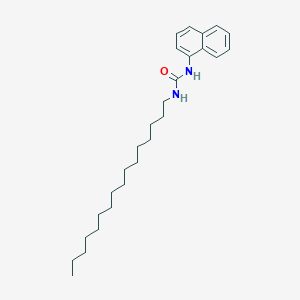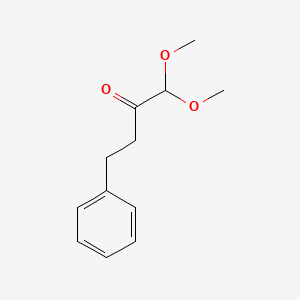
1,1-Dimethoxy-4-phenylbutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethoxy-4-phenylbutan-2-one is an organic compound with the molecular formula C12H16O3 It is a ketone derivative characterized by the presence of two methoxy groups and a phenyl group attached to a butanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Dimethoxy-4-phenylbutan-2-one can be synthesized through several methods. One common approach involves the acetalization of 4-phenylbutan-2-one with methanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction proceeds as follows:
Preparation of 4-phenylbutan-2-one: This can be achieved through the Friedel-Crafts acylation of benzene with butanoyl chloride in the presence of aluminum chloride.
Acetalization: The 4-phenylbutan-2-one is then reacted with methanol and concentrated sulfuric acid to form this compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous stirred-tank reactors (CSTR) to ensure efficient mixing and reaction rates. The use of CSTR helps in avoiding heat accumulation and improving the safety and quality of the product .
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dimethoxy-4-phenylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Acidic or basic conditions can facilitate the substitution of methoxy groups with other nucleophiles.
Major Products
Oxidation: 4-phenylbutanoic acid or 4-phenylbutanone.
Reduction: 1,1-dimethoxy-4-phenylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1-Dimethoxy-4-phenylbutan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 1,1-dimethoxy-4-phenylbutan-2-one involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, influencing biological pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dimethoxy-2-phenylpropane: Similar structure but with a propane backbone.
4-Phenylbutan-2-one: Lacks the methoxy groups.
1,1-Dimethoxy-4-phenylbutanol: The reduced form of 1,1-dimethoxy-4-phenylbutan-2-one.
Uniqueness
This compound is unique due to the presence of both methoxy and phenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Propiedades
Número CAS |
6956-46-3 |
|---|---|
Fórmula molecular |
C12H16O3 |
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
1,1-dimethoxy-4-phenylbutan-2-one |
InChI |
InChI=1S/C12H16O3/c1-14-12(15-2)11(13)9-8-10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3 |
Clave InChI |
YUJCSDHAKBLSAV-UHFFFAOYSA-N |
SMILES canónico |
COC(C(=O)CCC1=CC=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






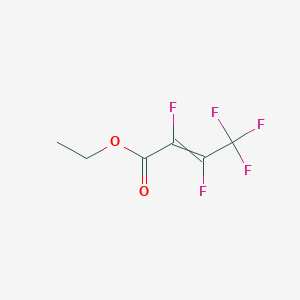
![N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide](/img/structure/B14720255.png)
